molecular formula C10H12BrOP B2827175 1-(2-Bromophenyl)-1lambda5-phospholane 1-oxide CAS No. 2375270-33-8

1-(2-Bromophenyl)-1lambda5-phospholane 1-oxide

Cat. No. B2827175
M. Wt: 259.083
InChI Key: OWQDTEXHOAMUAU-UHFFFAOYSA-N
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Description

“1-(2-Bromophenyl)-1lambda5-phospholane 1-oxide” is a chemical compound with the molecular formula C10H12BrOP . It has a molecular weight of 259.08 .


Molecular Structure Analysis

The molecular structure of “1-(2-Bromophenyl)-1lambda5-phospholane 1-oxide” consists of a phospholane ring attached to a bromophenyl group . The exact structural details would require further analysis using techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The boiling point of “1-(2-Bromophenyl)-1lambda5-phospholane 1-oxide” is predicted to be 411.3±37.0 °C and its density is predicted to be 1.47±0.1 g/cm3 .

Scientific Research Applications

Facile Synthesis of Bromohydrin Derivatives

Reactions of phospholene oxides with bromine in aqueous or protic mediums result in bromohydrin derivatives. For instance, 1-phenyl- and 1-methoxy-2-phospholene 1-oxides reacted with bromine to afford 2-bromo-3-hydroxy- or 2-bromo-3-methoxyphospholane 1-oxide derivatives. The stereochemistry of the reaction products informed the mechanism proposed for these transformations (Yamashita et al., 1993).

Synthesis of Vicinal Dibromo Derivatives

The addition of bromine to 1-phenyl-2-phospholene 1-oxide yields isomeric dibromo phospholane oxides. These compounds were isolated as pure isomers and characterized using various spectroscopic techniques (Moedritzer, 1979).

Novel Phosphinoylphospholane Derivatives

Innovative reactions of phospholene oxides with N-bromoacetamide in aqueous solvents produced bromohydrin derivatives, which further reacted to yield novel phosphinoylphospholane 1-oxide derivatives. These reactions extend the functional versatility of phospholene oxides (Miyamoto et al., 1992).

Phosphono Sugar N-glycosides

The treatment of phospholene oxides with N-bromoacetamide or bromine led to the synthesis of novel N-glycosides, demonstrating the utility of these compounds in synthesizing phosphorus-containing analogs of biological molecules (Yamashita et al., 1992).

Asymmetric Arylation and Kinetic Resolution

The asymmetric arylation of phospholene oxides using a chiral rhodium catalyst demonstrated high yields and selectivity, showcasing the potential of these compounds in enantioselective syntheses (Lim & Hayashi, 2017).

Anti-Cancer Applications

Certain derivatives of phospholene oxides have been investigated for their anti-cancer properties. For instance, phospholanes and phospha sugars synthesized from phospholene oxides demonstrated potent anti-cancer activity against leukemia cells, offering insights into the development of new cancer therapies (Ito et al., 2009).

Future Directions

The future directions for research on “1-(2-Bromophenyl)-1lambda5-phospholane 1-oxide” could involve exploring its potential uses in various chemical reactions, studying its physical and chemical properties in more detail, and investigating its safety and environmental impact .

properties

IUPAC Name

1-(2-bromophenyl)-1λ5-phospholane 1-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrOP/c11-9-5-1-2-6-10(9)13(12)7-3-4-8-13/h1-2,5-6H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWQDTEXHOAMUAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCP(=O)(C1)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromophenyl)-1lambda5-phospholane 1-oxide

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